molecular formula C15H24O2 B1201770 3,7,11-Trimethyldodeca-2,6,10-trienoic acid CAS No. 7548-13-2

3,7,11-Trimethyldodeca-2,6,10-trienoic acid

Cat. No. B1201770
CAS RN: 7548-13-2
M. Wt: 236.35 g/mol
InChI Key: WJHFZYAELPOJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,11-Trimethyldodeca-2,6,10-trienoic acid is a natural product found in Solanum habrochaites, Conyza stricta, and Solanum agrimoniifolium with data available.

Scientific Research Applications

Stereoisomer Analysis

Research has synthesized and analyzed the geometrical stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene. The studies have provided crucial insights into the geometry of Me substituted double bonds and distinguished between various isomers using spectroscopic techniques (Nishino & Bowers, 1976).

Chromatographic Identification

Gas-liquid chromatography has been employed to identify polyprenols and related branched-chain acids, including 3,7,11-trimethyldodeca-2,6,10-trienoic acid. This methodology enables confident identification of these substances (Popják & Cornforth, 1960).

Role in Insect Physiology

A study identified methyl farnesoate, which includes the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure, in the hemolymph of various insects. This compound is a precursor of the insect hormone juvenile hormone III and its presence varies during different developmental stages of insects (Teal et al., 2014).

Lipid Analysis in Plants

Hexadeca-7,10,13-trienoic acid, a lower homologue of 3,7,11-trimethyldodeca-2,6,10-trienoic acid, has been found in leaf lipids of angiosperms. This discovery contributes to understanding the lipid composition of plants (Jamieson & Reid, 1971).

Pharmaceutical Applications

Research in pharmaceuticals has explored the phase behavior of binary systems involving 3,7,11-trimethyldodeca-2,6,10-trienoic acid and water. Understanding the solubility and miscibility of these compounds is crucial for developing new pharmaceutical dosage forms (Hassanein, Hasse, & Enders, 2011).

Biochemical Synthesis

Investigations into the stereoselective olefin cyclization mediated by the selenyl group have included compounds with the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure. Such studies contribute to the understanding of complex biochemical processes (Kametani, Kurobe, Nemoto, & Fukumoto, 1982).

Metabolic and Antimicrobial Studies

Farnesoic acid derivatives, closely related to 3,7,11-trimethyldodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. These compounds exhibit growth inhibitory activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Kim & Oh, 2002).

properties

CAS RN

7548-13-2

Product Name

3,7,11-Trimethyldodeca-2,6,10-trienoic acid

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-trienoic acid

InChI

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)

InChI Key

WJHFZYAELPOJIV-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CC(=O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)O)C)C)C

synonyms

3,7,11-trimethyl-2,6,10-dodecatrienoic acid
farnesenic acid
farnesoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
Reactant of Route 2
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
Reactant of Route 3
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
Reactant of Route 4
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
Reactant of Route 5
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
Reactant of Route 6
3,7,11-Trimethyldodeca-2,6,10-trienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.